3,4-Dimethyl-thiobenzamide
Overview
Description
3,4-Dimethyl-thiobenzamide: is an organic compound with the chemical formula C₉H₁₁NS . It is a derivative of thiobenzamide, characterized by the presence of two methyl groups attached to the benzene ring at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Sulfuration of Benzamides: One common method involves the sulfuration of benzamides using sulfurizing agents.
Direct Sulfuration: Another method involves the direct sulfuration of 3,4-dimethylbenzamide using sulfur or sulfur-containing compounds.
Industrial Production Methods: The industrial production of 3,4-dimethyl-thiobenzamide often involves large-scale sulfuration processes using efficient sulfurizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Dimethyl-thiobenzamide can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: This compound can be reduced to form corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted thiobenzamides
Scientific Research Applications
Chemistry: 3,4-Dimethyl-thiobenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the preparation of thiazoles and thiazolines .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its cytotoxic activity against cancer cell lines and its ability to inhibit certain enzymes .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. It is also employed as an intermediate in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 3,4-dimethyl-thiobenzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This compound may also induce oxidative stress in cells, leading to apoptosis or cell death .
Comparison with Similar Compounds
Thiobenzamide: The parent compound, lacking the methyl groups at the 3 and 4 positions.
3-Methyl-thiobenzamide: A similar compound with a single methyl group at the 3 position.
4-Methyl-thiobenzamide: A similar compound with a single methyl group at the 4 position.
Uniqueness: 3,4-Dimethyl-thiobenzamide is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s steric and electronic properties, making it distinct from its analogs .
Properties
IUPAC Name |
3,4-dimethylbenzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSZKKVFYBQMPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=S)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70607601 | |
Record name | 3,4-Dimethylbenzene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70607601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58952-03-7 | |
Record name | 3,4-Dimethylbenzene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70607601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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